5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Organic Synthesis Medicinal Chemistry Regioselective Functionalization

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 524740-42-9) is a heterocyclic organic compound characterized by a pyrazole core with three key substituents: a bromine atom at the C5 position, a methyl group at the N1 position, and a trifluoromethyl group at the C3 position. This specific substitution pattern distinguishes it from its regioisomers and halogen analogs, imparting distinct physicochemical properties such as a calculated LogP of 1.90 and stability in the presence of air and moisture.

Molecular Formula C5H4BrF3N2
Molecular Weight 229 g/mol
CAS No. 524740-42-9
Cat. No. B1280734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS524740-42-9
Molecular FormulaC5H4BrF3N2
Molecular Weight229 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)Br
InChIInChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3
InChIKeyHBGAUXPKRSEUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 524740-42-9): A C5-Bromo, N1-Methyl, C3-Trifluoromethyl Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 524740-42-9) is a heterocyclic organic compound characterized by a pyrazole core with three key substituents: a bromine atom at the C5 position, a methyl group at the N1 position, and a trifluoromethyl group at the C3 position [1]. This specific substitution pattern distinguishes it from its regioisomers and halogen analogs, imparting distinct physicochemical properties such as a calculated LogP of 1.90 and stability in the presence of air and moisture . The compound's primary value proposition is its function as a versatile intermediate, where the C5-bromo handle enables diverse palladium-catalyzed cross-coupling reactions for the construction of more complex molecular architectures in drug discovery and agrochemical development [1].

Synthetic Handle C5-bromo for palladium cross-coupling diversification
Scaffold Identity N1-methyl, C3-trifluoromethyl pyrazole core
Operational Stable to air and moisture under ambient lab conditions

Why Generic Substitution of 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 524740-42-9) Is Scientifically Unreliable in Lead Optimization and SAR Studies


Substituting 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole with a seemingly similar analog, such as its 4-bromo regioisomer (CAS 497832-99-2) or the 5-chloro derivative (CAS 372075-75-7), introduces significant and often unpredictable changes in molecular behavior. The position of the halogen on the pyrazole ring directly impacts reactivity and electronic distribution, which can alter cross-coupling efficiency and regioselectivity in subsequent synthetic steps [1]. Furthermore, the C5-bromo motif contributes to distinct physicochemical properties; the target compound has a LogP of 1.90, whereas the des-methyl analog 5-bromo-3-(trifluoromethyl)-1H-pyrazole (CAS 19968-16-2) has a higher LogP of 2.05 [2]. Such differences in lipophilicity can critically affect a molecule's ADME profile in biological studies. Therefore, assuming functional equivalence without empirical validation of the specific substitution pattern jeopardizes the integrity of SAR data and can mislead lead optimization campaigns.

Regioisomer 4-bromo isomer targets a different coupling site; may require synthetic redesign.
Halogen swap 5-chloro analog can alter cross-coupling reactivity and efficiency.
Des-methyl Absent N1-methyl group raises LogP by +0.15; ADME profile may shift.

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 524740-42-9): A Quantitative Evidence Guide for Differentiated Procurement


Differentiation via Regioisomeric Cross-Coupling Reactivity: C5 vs. C4 Bromo Substitution

The specific C5-bromo substitution on the target compound is a crucial determinant of its synthetic utility in palladium-catalyzed cross-coupling reactions. Research on C3-substituted pyrazoles has shown that the choice of remote directing group profoundly influences the regioselectivity of direct arylation [1]. In a study of 1-methyl-3-(trifluoromethyl)pyrazole, the reaction with 1-bromonaphthalene under palladium catalysis yielded a 74% yield of the C5-arylated product with an 84% selectivity [1]. This demonstrates that the C5 position is accessible and reactive, a critical feature for the target compound's function as a building block. In contrast, the 4-bromo regioisomer (CAS 497832-99-2) would require entirely different synthetic strategies for functionalization, making it non-interchangeable for synthetic routes designed around C5-derivatization.

C5 vs C4 coupling
Reported
C5-arylated product: 74% yield, 84% selectivity
Supports C5-specific SAR synthesis
Pd(OAc)₂, PPh₃, KOAc in DMA at 120°C, 16h
Organic Synthesis Medicinal Chemistry Regioselective Functionalization

Lipophilicity Differentiation: Impact of N1-Methylation on LogP for ADME Predictions

The N1-methyl group on 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a key structural feature that modulates its lipophilicity compared to its non-methylated counterpart. The target compound has a calculated LogP of 1.90 [1]. In contrast, the des-methyl analog, 5-bromo-3-(trifluoromethyl)-1H-pyrazole (CAS 19968-16-2), has a higher reported LogP of 2.05 . This difference of 0.15 LogP units can translate into a measurable alteration in membrane permeability, plasma protein binding, and metabolic stability for compounds derived from these building blocks, which is critical during lead optimization.

LogP difference
Calculated
Target 1.90 vs des-methyl 2.05; ΔLogP = -0.15
Lower lipophilicity may influence ADME properties
Calculated LogP; experimental confirmation recommended
Medicinal Chemistry ADME-Tox Physicochemical Properties

Synthetic Reliability: Comparative Performance of Bromo- vs. Iodo-Pyrazoles in Suzuki-Miyaura Cross-Coupling

The choice of halogen handle significantly impacts the efficiency and fidelity of cross-coupling reactions. A direct comparison of chloro, bromo, and iodo-pyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives are superior to their iodo counterparts [1]. This is attributed to the reduced propensity of Br and Cl derivatives to undergo an undesired dehalogenation side reaction, which can lower yields and complicate purification [1]. Therefore, the C5-bromo handle on the target compound offers a critical advantage in reaction reliability and yield over an analogous iodo-pyrazole building block.

Br vs I dehalogenation
Class-level
Bromopyrazoles show reduced dehalogenation vs iodopyrazoles
May improve Suzuki coupling yield and purity
Inference from halogenated aminopyrazole class; verify for specific substrate
Organic Synthesis Cross-Coupling Methodology

Stability Profile: Air and Moisture Stability as an Operational Advantage

Operational stability is a critical factor for the efficient use of a chemical building block. 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole has been explicitly characterized for its stability in the presence of both air and moisture . This property distinguishes it from more labile intermediates that require strict inert atmosphere handling and can degrade during storage. While specific quantitative degradation rates are not provided, this qualitative descriptor from a reputable vendor's technical assessment indicates a robust compound suitable for standard laboratory practices, reducing the need for specialized equipment like gloveboxes for routine weighing and reaction setup.

Ambient stability
Data to verify
Stable in air and moisture
Supports routine lab handling and storage
Vendor specification; validate for moisture-sensitive applications
Material Science Chemical Handling Storage

High-Impact Research and Industrial Scenarios for 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 524740-42-9)


Medicinal Chemistry: C5-Diversification in Kinase or GPCR Inhibitor SAR Campaigns

This compound is an ideal building block for medicinal chemists executing structure-activity relationship (SAR) studies around a 3-trifluoromethylpyrazole core, a privileged structure in kinase and GPCR inhibitor design. Its C5-bromo handle can be reliably exploited in Suzuki-Miyaura couplings to introduce aryl or heteroaryl diversity at the C5 position [1]. This allows for the systematic exploration of this vector's impact on target potency and selectivity. The compound's defined LogP of 1.90 provides a consistent baseline for monitoring how subsequent modifications influence the overall lipophilicity and ADME properties of lead compounds [2].

Agrochemical Discovery: Synthesis of Novel Fungicides or Herbicides

Trifluoromethylpyrazoles are prominent scaffolds in modern agrochemicals, and this bromo-substituted derivative serves as a key intermediate for synthesizing new candidates. Its air and moisture stability facilitates parallel synthesis and scale-up in an industrial research setting . The C5-bromo group enables the attachment of diverse moieties via robust cross-coupling methodologies to generate libraries of analogs for screening against agronomically relevant pests and pathogens [1]. The distinct substitution pattern ensures the generation of novel, patentable chemical space.

Materials Science: Development of Fluorescent Probes or Ligands for Metal-Organic Frameworks

The pyrazole core is a common ligand in coordination chemistry and materials science. 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be employed as a precursor for more elaborate ligands. For instance, the bromo group can be substituted to install phosphine or amine donors, or it can be used in Sonogashira couplings to create highly conjugated, fluorescent systems [3]. The electron-withdrawing trifluoromethyl group and the specific C5 substitution pattern provide a unique electronic environment for the resulting metal complexes, which can be crucial for tuning their photophysical or catalytic properties.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
C5 cross-coupling handle
Regioselective coupling yields
Agrochemical discovery
Air/moisture stable building block
Scalability and parallel synthesis
Materials science
Electron-withdrawing pyrazole core
Ligand and optical property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.